2-(1H-imidazol-1-yl)acetic acid hydrochloride

Process chemistry Zoledronic acid intermediate N-alkylation optimization

Pharmaceutical intermediate substitution risks (salt form/regiochemistry) directly impact zoledronic acid yield and impurity method compliance. This hydrochloride salt (Zoledronic Acid EP Impurity D) eliminates deviation. - **Differentiation:** Aqueous solubility > free acid; defined MP (148-152°C); 1-substituted regiospecificity. - **Compliance:** Supplied with ≥98% purity & HPLC/NMR data for QC/process scale-up. - **Logistics:** Standard ambient shipping. No DEA restrictions.

Molecular Formula C5H7ClN2O2
Molecular Weight 162.57 g/mol
CAS No. 87266-37-3
Cat. No. B1590337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)acetic acid hydrochloride
CAS87266-37-3
Molecular FormulaC5H7ClN2O2
Molecular Weight162.57 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(=O)O.Cl
InChIInChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
InChIKeyJKZJSYXGKHQHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)acetic Acid HCl: Procurement Guide


2-(1H-Imidazol-1-yl)acetic acid hydrochloride is the hydrochloride salt of a heterocyclic carboxylic acid (CAS 87266-37-3, molecular weight 162.57, molecular formula C5H7ClN2O2). It functions as a critical synthetic intermediate for the bisphosphonate drug zoledronic acid and is also identified as Zoledronic Acid EP Impurity D (HCl salt), utilized in analytical method development and quality control applications [1] [2]. The compound is commercially supplied with purities typically ranging from 96% to ≥98%, accompanied by analytical documentation including NMR and HPLC characterization data to support regulated pharmaceutical development [3].

Workflow
Zoledronic acid intermediate synthesis
Application
EP Impurity D analytical reference
Property
Aqueous solubility supports bis-phosphonation

Why 2-(1H-Imidazol-1-yl)acetic Acid HCl Cannot Be Substituted


Direct substitution of 2-(1H-imidazol-1-yl)acetic acid hydrochloride with the corresponding free acid or structurally similar imidazole acetic acid derivatives introduces measurable deviations in critical chemical and physical properties, directly impacting synthetic yield, purity, and process reproducibility. The hydrochloride salt exhibits enhanced aqueous solubility , whereas the free acid is characterized by significantly higher melting point and markedly different solubility behavior [1]. Furthermore, the regiochemistry of the imidazole substitution (1-yl versus 4-yl) determines the final product outcome. Zoledronic acid synthesis specifically requires the 1-substituted imidazole intermediate; use of 4-imidazoleacetic acid hydrochloride (CAS 3251-69-2) or sodium salts derived from alternative substitution patterns produces a different chemical entity and cannot serve as a viable synthetic substitute [2]. In regulated pharmaceutical manufacturing, analytical reference standards such as Zoledronic Acid EP Impurity D must be specified by exact CAS and salt form to ensure compliance with pharmacopoeial monographs [3].

Salt Form Mismatch
This Product HCl salt, water soluble, mp 148–152°C
Potential Substitute Free acid (CAS 22884-10-2), higher mp 258–260°C, different solubility profile
Regiochemistry Mismatch
This Product 1-imidazoleacetic acid HCl (1-substituted)
Potential Substitute 4-imidazoleacetic acid HCl (CAS 3251-69-2) produces different chemical entity, not suitable for zoledronic acid

2-(1H-Imidazol-1-yl)acetic Acid HCl: Comparative Evidence


Synthetic Yield: Chloroacetate vs. Bromoacetate Route

The synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride via the tert-butyl chloroacetate N-alkylation route provides a quantifiable yield advantage over the tert-butyl bromoacetate/catalyst method. The tert-butyl bromoacetate route employing an expensive catalyst (e.g., bis-[2-(N-benzyl-N-methylamino)ethyl] ether) produced the intermediate imidazol-1-yl-acetic acid tert-butyl ester in only 50% yield [1]. In contrast, the tert-butyl chloroacetate route followed by non-aqueous ester cleavage with titanium tetrachloride delivered the target hydrochloride product without the expense of catalyst removal, representing a more practical and efficient synthetic pathway [1]. Subsequent solvent-free N-alkylation methodologies have been reported to produce the hydrochloride in good yields under environmentally friendly conditions .

Synthetic Yield
Head-to-head
Chloroacetate route, catalyst-free
Bromoacetate route, 50% yield
Supports route selection for process chemistry.
Beilstein J. Org. Chem. 2008; reported comparison.
Process chemistry Zoledronic acid intermediate N-alkylation optimization

Solubility: HCl Salt vs. Free Acid

The hydrochloride salt form (CAS 87266-37-3) demonstrates markedly different aqueous solubility and handling characteristics compared to the free acid (CAS 22884-10-2). The hydrochloride salt is reported as soluble in water with a melting point of approximately 148-152 °C (alternative sources report 193-195 °C) [1]. In contrast, the free acid exhibits a substantially higher melting point of 258-260 °C (with decomposition) and is described as a white crystalline powder soluble in water but insoluble in organic solvents [2]. This difference in aqueous solubility behavior is consistent with the general principle that hydrochloride salt formation enhances water solubility relative to the free acid form .

Salt vs Free Acid
Cross-study
HCl salt mp 148–152°C
Free acid mp 258–260°C
Aq. solubility Water soluble (salt)
Aqueous processing may be enhanced with salt form.
Supplier technical datasheets; verify lot-specific properties.
Preformulation Salt selection Zoledronic acid intermediate

Procurement Purity and Documentation

Commercial suppliers of 2-(1H-imidazol-1-yl)acetic acid hydrochloride provide quantifiable purity specifications that directly support pharmaceutical intermediate procurement decisions. Reported purity specifications include 97% (Bidepharm), ≥98% (Santa Cruz Biotechnology), and 96% (Leyan), with Bidepharm explicitly offering batch-specific QC documentation including NMR, HPLC, and GC analysis [1] . For applications requiring analytical reference standards, the compound is supplied as Zoledronic Acid EP Impurity D with detailed characterization data compliant with regulatory guidelines [2]. Free acid analog 2-(1H-imidazol-1-yl)acetic acid (CAS 22884-10-2) is also available at 99.91% purity as an analytical standard, but for synthetic applications targeting zoledronic acid production, the hydrochloride salt is the industry-preferred intermediate form .

Purity & Documentation
Specification review
96–98% (HCl salt)
Supports scale-up with batch-specific QC data.
Free acid analytical standard available at 99.91% for method validation.
Pharmaceutical intermediate procurement Quality control Analytical reference standard

Application Scenarios for 2-(1H-Imidazol-1-yl)acetic Acid HCl


Zoledronic Acid Scale-Up: Intermediate Procurement

For process chemists scaling up zoledronic acid production, procurement of 2-(1H-imidazol-1-yl)acetic acid hydrochloride (CAS 87266-37-3) is supported by published synthetic validation using the tert-butyl chloroacetate N-alkylation route, which avoids expensive catalysts and delivers practical yields [1]. The enhanced water solubility of the hydrochloride salt facilitates aqueous bis-phosphonation reaction processing . Commercial availability at 96-98% purity with supporting analytical documentation enables efficient scale-up with minimal additional purification requirements .

QC: Zoledronic Acid EP Impurity D

Quality control laboratories developing HPLC or UPLC methods for zoledronic acid drug substance require the exact impurity standard specified by pharmacopoeial monographs. 2-(1H-Imidazol-1-yl)acetic acid hydrochloride is specifically designated as Zoledronic Acid EP Impurity D (HCl salt) and is supplied with detailed characterization data compliant with regulatory guidelines [2]. Substitution with the free acid or other imidazole acetic acid derivatives would invalidate method qualification due to differences in retention time, UV response, and solubility profile.

Salt Selection for Imidazole Acetic Acid Derivatives

For medicinal chemists evaluating imidazole-1-yl acetic acid as a scaffold for drug development (e.g., bombesin receptor subtype-3 agonists for anti-obesity applications), the hydrochloride salt serves as a benchmark for assessing the impact of salt form on physicochemical properties [3]. The quantifiable differences in melting point (148-152 °C vs. 258-260 °C) and aqueous solubility between the hydrochloride and free acid forms provide a data-driven basis for salt selection in lead optimization [4].

N-Alkylation Protocol Benchmarking

Researchers developing new synthetic methodologies for imidazole N-alkylation can use the reported 50% yield for the tert-butyl bromoacetate/catalyst route as a performance baseline for comparison [1]. Novel solvent-free or green chemistry protocols claiming improved yields or sustainability metrics can be quantitatively validated against this established literature benchmark for imidazol-1-yl-acetic acid hydrochloride synthesis .

Application
Selection Property
Validation Focus
Zoledronic acid scale-up
Hydrochloride salt, aqueous solubility
N-alkylation route efficiency
EP Impurity D QC
Exact CAS & salt form match
Retention time & UV response consistency
Salt selection studies
Melting point & solubility differences
Physicochemical profiling
N-alkylation benchmarking
Established bromoacetate route baseline
Yield & catalyst-free protocol comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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